
8-Chloro-1-(2-chlorophenyl)-2-oxo-3H-2lambda~5~-benzazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-1-(2-chlorophenyl)-2-oxo-3H-2lambda~5~-benzazepine is a heterocyclic compound belonging to the benzazepine family. This compound is characterized by its unique structure, which includes a benzene ring fused to an azepine ring, with chlorine atoms attached to specific positions. Benzazepines are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1-(2-chlorophenyl)-2-oxo-3H-2lambda~5~-benzazepine typically involves the cyclization of appropriate precursors. One common method includes the condensation of benzodiazepines with tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions. This one-pot condensation process leads to the formation of imidazobenzodiazepine intermediates, which can be further transformed into the desired benzazepine compound .
Industrial Production Methods: Industrial production of this compound may involve scalable methods that ensure high yield and purity. Improved processes have been developed to minimize the number of synthetic steps and reduce the formation of by-products. These methods often utilize isocyanide reagents and optimized reaction conditions to achieve efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Chloro-1-(2-chlorophenyl)-2-oxo-3H-2lambda~5~-benzazepine undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the chlorine atoms or other positions on the benzazepine ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can result in various substituted benzazepine derivatives .
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Biology: The compound has shown promise in biological assays, particularly in studies related to enzyme inhibition and receptor binding.
Medicine: Benzazepine derivatives, including this compound, have been investigated for their potential therapeutic effects, such as anxiolytic, anticonvulsant, and antipsychotic activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 8-Chloro-1-(2-chlorophenyl)-2-oxo-3H-2lambda~5~-benzazepine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects by binding to benzodiazepine receptors, modulating the activity of neurotransmitters like gamma-aminobutyric acid (GABA). This interaction can lead to various pharmacological effects, including sedation, muscle relaxation, and anxiolysis .
Comparaison Avec Des Composés Similaires
Midazolam: An imidazobenzodiazepine with similar pharmacological properties, used as an anesthetic and sedative.
Alprazolam: A triazolobenzodiazepine known for its anxiolytic effects, commonly prescribed for anxiety disorders.
Climazolam: Another imidazobenzodiazepine with sedative and hypnotic properties
Uniqueness: 8-Chloro-1-(2-chlorophenyl)-2-oxo-3H-2lambda~5~-benzazepine stands out due to its specific substitution pattern and unique chemical structure. These features contribute to its distinct pharmacological profile and potential therapeutic applications.
Propriétés
Numéro CAS |
81078-25-3 |
|---|---|
Formule moléculaire |
C16H11Cl2NO |
Poids moléculaire |
304.2 g/mol |
Nom IUPAC |
8-chloro-1-(2-chlorophenyl)-2-oxido-3H-2-benzazepin-2-ium |
InChI |
InChI=1S/C16H11Cl2NO/c17-12-8-7-11-4-3-9-19(20)16(14(11)10-12)13-5-1-2-6-15(13)18/h1-8,10H,9H2 |
Clé InChI |
CMIISQCJRYGUJA-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=C(C=C(C=C2)Cl)C(=[N+]1[O-])C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


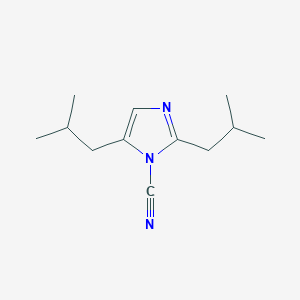
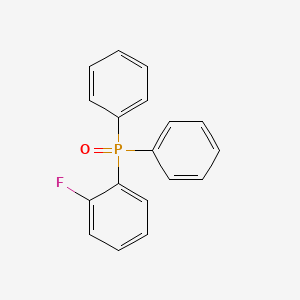
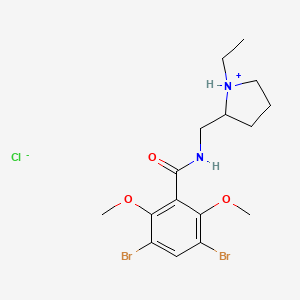
![2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane](/img/structure/B14414999.png)
![3-[(1H-Benzimidazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate](/img/structure/B14415008.png)
![N-6-Oxabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine](/img/structure/B14415010.png)
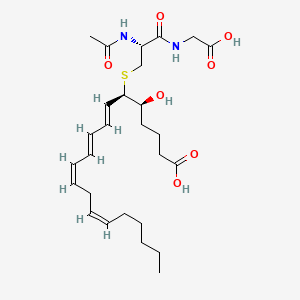
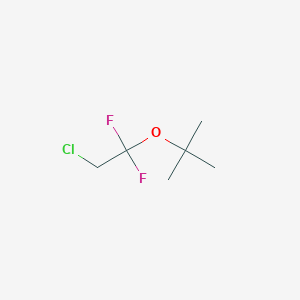
![(4E)-4-[(2-Aminoethyl)imino]pentan-2-one](/img/structure/B14415027.png)
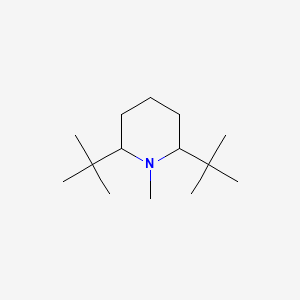

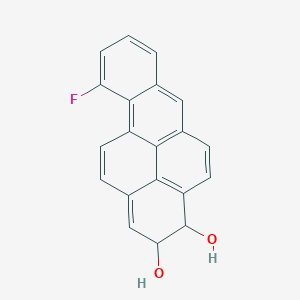
![2-[(Octadec-11-yn-1-yl)oxy]oxane](/img/structure/B14415056.png)
![2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide](/img/structure/B14415059.png)
